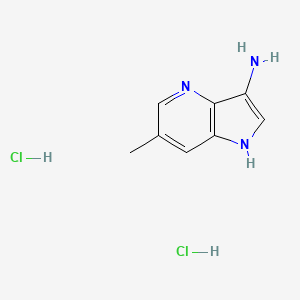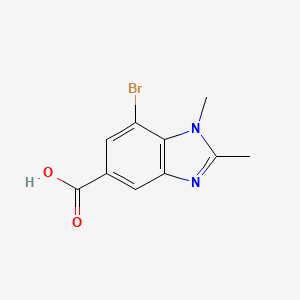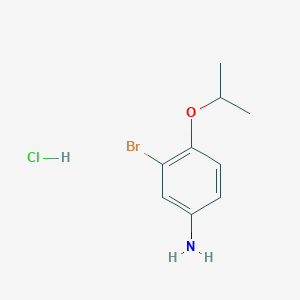
3-溴-4-(丙-2-氧基)苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和生物学评价
3-溴-4-(丙-2-氧基)苯胺盐酸盐用于合成各种有机化合物。一项研究重点介绍了一种合成 (prop-2-ynyloxy)benzene 衍生物的便捷方法,包括与 3-溴-4-(丙-2-氧基)苯胺盐酸盐相关的衍生物。对这些化合物进行了抗菌、抗脲酶和 NO 清除活性的评估,表明在解决细菌感染和酶促疾病方面具有潜在应用 (Batool 等人,2014)。
氘代除草剂化合物的合成
该化合物还参与氘代除草剂的合成。例如,ZJ0777(2-溴-N-(2-(4,6-二甲氧基嘧啶-2-氧基)苄基)苯胺)是一种除草剂化合物,使用 3-溴-4-(丙-2-氧基)苯胺盐酸盐的变体合成。这些衍生物在农业领域控制油菜籽种植中的杂草方面至关重要 (杨和陆,2010)。
药物合成中的催化剂
该化合物在制药工业中作为中间体。它用于合成选择性核激素受体调节剂。该合成涉及炔烃的钯催化分子内碳金属化,表明其在创建复杂治疗分子中的作用 (Richey 和 Yu,2009)。
生化分析
Biochemical Properties
3-Bromo-4-(propan-2-yloxy)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s activity .
Metabolic Pathways
3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific metabolic enzymes, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
属性
IUPAC Name |
3-bromo-4-propan-2-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYMOGOMRRLYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-59-5 |
Source


|
| Record name | Benzenamine, 3-bromo-4-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
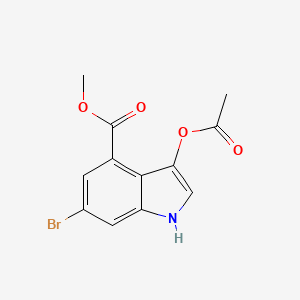
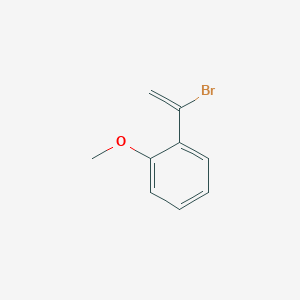
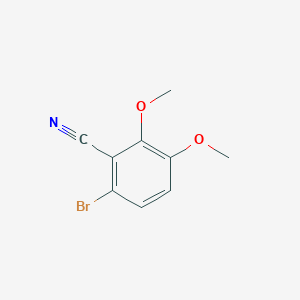
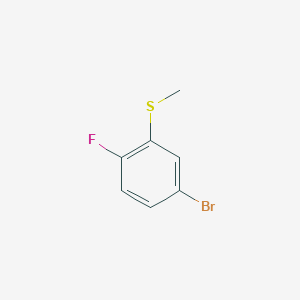




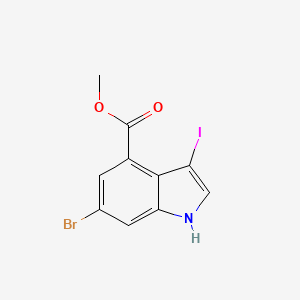
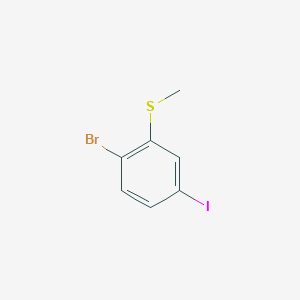
![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
